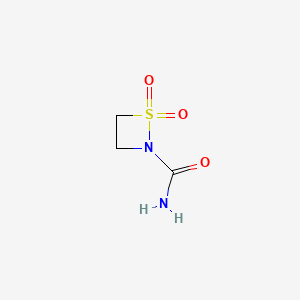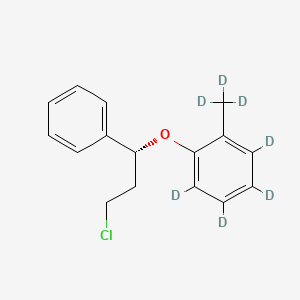
(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
INTRODUCTION (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane, also known as (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane, is a chiral molecule used in a variety of scientific research applications. It is a useful compound in asymmetric synthesis and has been used in numerous studies to produce a variety of compounds. This molecule is highly versatile and can be used in a variety of reactions, making it a valuable tool for research. SYNTHESIS METHOD (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane can be synthesized using a variety of methods. The most common method is a two-step reaction, which involves the addition of an aqueous solution of potassium hydroxide to an alkyl halide followed by the addition of a metal salt (such as lithium chloride). This reaction produces a chiral molecule with a chiral center at the carbon atom. The chiral center can be used to produce a variety of compounds with different properties. SCIENTIFIC RESEARCH APPLICATIONS (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane has been used in a variety of scientific research applications. It has been used in asymmetric synthesis to produce novel compounds with desired properties. It has also been used in the synthesis of pharmaceuticals and other compounds. Additionally, (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane has been used in the study of enzyme kinetics, as well as in the development of new materials. MECHANISM OF ACTION (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane acts as a Lewis base in a variety of reactions. It is capable of forming coordinate covalent bonds with other molecules, which can lead to the formation of a variety of compounds. This molecule can also act as a catalyst in some reactions, allowing for the formation of products with desired properties. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane has been studied for its biochemical and physiological effects. Studies have shown that it can act as an inhibitor of a variety of enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. Additionally, it has been shown to have anti-inflammatory and anti-microbial effects. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The advantages of using (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane in laboratory experiments include its high reactivity and versatility, as well as its ability to form coordinate covalent bonds. Additionally, its chiral center makes it a useful tool for asymmetric synthesis. The limitations of using (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane in laboratory experiments include its toxicity, as well as its potential to form unwanted byproducts. FUTURE DIRECTIONS The future directions of research involving (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be done to explore its potential as a catalyst in other reactions. Finally, further research could be done to explore its potential as an inhibitor of enzymes, as well as its potential to form coordinate covalent bonds.
Applications De Recherche Scientifique
Environmental Impact and Endocrine Disruption
Research indicates that certain chemicals structurally similar to (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane, such as Bisphenol A and phthalates, act as endocrine disruptors. These compounds can interfere with the hormonal systems of humans and other animals, potentially leading to reproductive and developmental issues. Studies have highlighted the effects of these chemicals on spermatogenesis, indicating the potential for these compounds to induce germ cell apoptosis and disrupt the blood-testis barrier (Lagos-Cabré & Moreno, 2012), (Ribeiro et al., 2017).
Biomarker Development for Environmental Pollutants
Metabolomics approaches have been employed to identify biomarkers associated with exposure to chemicals like Bisphenol A. These biomarkers help in understanding the complex toxic effects these compounds have on organisms, providing insights into lactate and choline changes post-exposure (Wang et al., 2018).
Soil and Environmental Chemistry
The sorption behavior of similar phenoxy herbicides in soil and their interaction with organic matter and minerals have been studied extensively. Understanding these interactions helps in assessing the environmental impact and mobility of such compounds (Werner et al., 2012).
Industrial Applications and Catalysis
Compounds structurally similar to (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane have been explored for their potential use in industrial applications, including the catalytic conversion processes. Understanding the interaction and stability of these compounds can inform their use in various industrial and chemical synthesis processes (Ruy et al., 2020).
Propriétés
IUPAC Name |
1-[(1R)-3-chloro-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDWIPMYVBCJJX-NUZBOFKISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H](CCCl)C2=CC=CC=C2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


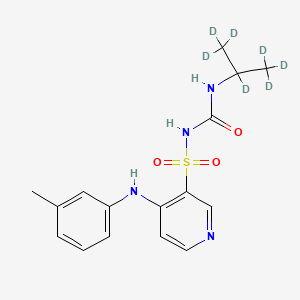


![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)
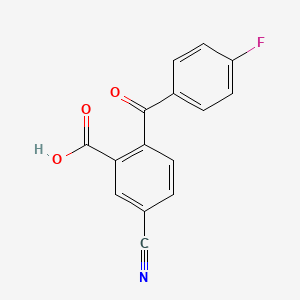
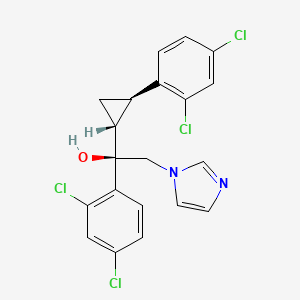
![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)

![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)
